N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S2/c1-26(12-17-3-2-10-30-17)34(28,29)18-7-4-15(5-8-18)22(27)25-23-24-19(13-33-23)16-6-9-20-21(11-16)32-14-31-20/h2-11,13H,12,14H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQCSTSSQAPADO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a thiazole ring, a benzo[d][1,3]dioxole moiety, and a sulfamoyl group. This article explores the biological activities associated with this compound, particularly its anticancer and antimicrobial properties.
Structural Characteristics
The compound's structure can be broken down into several key components:
| Component | Structural Feature | Potential Biological Activity |
|---|---|---|
| Benzo[d][1,3]dioxole | Aromatic ring system | Anticancer activity |
| Thiazole | Heterocyclic ring | Antimicrobial properties |
| Sulfamoyl group | Sulfonamide derivative | Potential enzyme inhibition |
The combination of these groups suggests a multifaceted mechanism of action that may enhance its therapeutic potential.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity . For instance, studies have shown that derivatives containing benzo[d][1,3]dioxole exhibit cytotoxic effects against various cancer cell lines. In one study, compounds derived from benzo[d][1,3]dioxole demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin in HepG2 and HCT116 cell lines, indicating their potential as effective anticancer agents .
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of EGFR : Targeting epidermal growth factor receptor (EGFR) pathways can disrupt cell proliferation.
- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways, influencing proteins such as Bax and Bcl-2 .
Antimicrobial Activity
The thiazole component of the compound is known for its antimicrobial properties. Studies have demonstrated that thiazole derivatives can inhibit bacterial growth and exhibit antifungal activity. The specific mechanisms often involve:
- Enzyme Inhibition : Thiazoles may inhibit enzymes critical for microbial survival.
- Disruption of Membrane Integrity : Some derivatives compromise microbial cell membranes, leading to cell lysis.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various thiazole derivatives against cancer cell lines using the SRB assay. Many exhibited significant cytotoxicity with IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and MCF7 cells .
- Apoptosis Induction : Research on thiazolidinone derivatives showed that certain modifications could enhance their ability to induce apoptosis in cancer cells, with mechanisms involving caspase activation .
Q & A
Q. Q1. What are the key steps in synthesizing this compound, and how are intermediates validated?
The synthesis typically involves:
- Thiazole ring formation : Reacting thiourea with α-haloketones under acidic/basic conditions (e.g., HCl/NaOH) to generate the thiazole core .
- Coupling reactions : Introducing the benzamide and sulfamoyl groups via nucleophilic substitution or amidation, often requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification : Column chromatography with solvents like ethyl acetate/hexane (3:7 ratio) or recrystallization from ethanol-DMF mixtures to achieve >95% purity .
Validation : Thin-layer chromatography (TLC, Rf comparison) and ¹H/¹³C NMR spectroscopy (e.g., δ 7.2–8.1 ppm for aromatic protons) confirm intermediate structures .
Advanced Synthesis Challenges
Q. Q2. How can researchers optimize reaction yields when synthesizing the sulfamoyl moiety?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfamoyl group incorporation by stabilizing reactive intermediates .
- Temperature control : Maintaining 0–5°C during sulfonylation reduces side reactions (e.g., over-sulfonation) .
- Computational guidance : Use reaction path search methods (e.g., quantum chemical calculations) to predict optimal conditions, reducing trial-and-error approaches .
Structural Characterization Techniques
Q. Q3. What analytical methods resolve structural ambiguities in the final compound?
- X-ray crystallography : Resolves intramolecular interactions (e.g., weak C–H⋯N hydrogen bonds) and confirms stereochemistry .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded regions (e.g., furan-thiazole junction) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₀N₃O₅S₂: 506.0892) .
Biological Activity Evaluation
Q. Q4. How should researchers design assays to evaluate anticancer potential?
- Cell line panels : Test against NCI-60 cell lines (e.g., melanoma, breast cancer) using MTT assays, with IC₅₀ values compared to controls like doxorubicin .
- Selectivity profiling : Compare activity in cancer vs. non-cancerous cells (e.g., HEK-293) to assess therapeutic index .
- Mechanistic follow-up : Use Western blotting to probe apoptosis markers (e.g., caspase-3 cleavage) .
Handling Contradictory Bioactivity Data
Q. Q5. How to interpret conflicting results between in vitro and in vivo models?
- Pharmacokinetic factors : Assess bioavailability via HPLC-MS to determine if poor absorption explains reduced in vivo efficacy .
- Metabolite profiling : Identify active/inactive metabolites using liver microsome assays .
- Dose recalibration : Adjust in vivo dosing based on in vitro IC₅₀ (e.g., 10x higher concentration) to account for plasma protein binding .
Computational Mechanistic Studies
Q. Q6. What strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2 or kinase domains) with RMSD <2.0 Å .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., hydrogen bond persistence >70%) .
- QSAR models : Coralate substituent effects (e.g., furan vs. thiophene) with activity trends from similar derivatives .
Comparative Analysis with Structural Analogs
Q. Q7. How does this compound differ from benzodioxole-thiazole hybrids in prior studies?
| Feature | This Compound | Analog (e.g., C₁₅H₁₃N₃O₂S ) |
|---|---|---|
| Sulfamoyl Group | N-methyl-furan substitution | Absent; replaced by acetyl |
| Bioactivity | IC₅₀ = 1.2 µM (MCF-7) | IC₅₀ = 5.8 µM (MCF-7) |
| Solubility | 12 µg/mL (PBS, pH 7.4) | 45 µg/mL (PBS, pH 7.4) |
The furan-methylsulfamoyl group enhances target specificity but reduces solubility, necessitating formulation optimization .
Stability and Storage Recommendations
Q. Q8. What conditions prevent degradation during long-term storage?
- Temperature : Store at –20°C in amber vials to limit hydrolysis of the benzamide bond .
- Humidity control : Use desiccants (silica gel) to avoid sulfamoyl group hydration .
- Stability assays : Monitor purity monthly via HPLC (C18 column, 1.0 mL/min acetonitrile-water) .
Troubleshooting Low Reaction Yields
Q. Q9. Why might the final coupling step yield <50%, and how to improve it?
- Cause : Steric hindrance from the benzo[d][1,3]dioxole group .
- Solutions :
- Use coupling agents like HATU instead of EDC/HOBt .
- Increase reaction time to 72 hours under reflux .
- Add 10 mol% DMAP as a catalyst .
Ethical and Safety Considerations
Q. Q10. What protocols ensure safe handling of intermediates?
- Toxicity screening : Pre-test intermediates on zebrafish embryos (FET assay) to assess acute toxicity .
- Waste disposal : Neutralize halogenated byproducts (e.g., Cl⁻) with NaHCO₃ before disposal .
- PPE : Use nitrile gloves and fume hoods during sulfonylation to prevent dermal/ocular exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
